![molecular formula C6H8F2N4 B2577604 NC1(CC(F)(F)C1)C1=CN=NN1 CAS No. 2193057-65-5](/img/structure/B2577604.png)
NC1(CC(F)(F)C1)C1=CN=NN1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NC1(CC(F)(F)C1)C1=CN=NN1, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
NC1(CC(F)(F)C1)C1=CN=NN1 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases. By inhibiting BTK, NC1(CC(F)(F)C1)C1=CN=NN1 can block these pathways and prevent the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
NC1(CC(F)(F)C1)C1=CN=NN1 has been shown to have a potent inhibitory effect on BTK activity. It can reduce the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. NC1(CC(F)(F)C1)C1=CN=NN1 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NC1(CC(F)(F)C1)C1=CN=NN1 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. NC1(CC(F)(F)C1)C1=CN=NN1 is also well-tolerated in preclinical models, which makes it a good candidate for further development. However, there are some limitations to using NC1(CC(F)(F)C1)C1=CN=NN1 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis process for NC1(CC(F)(F)C1)C1=CN=NN1 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the development of NC1(CC(F)(F)C1)C1=CN=NN1. One direction is to continue the clinical development of NC1(CC(F)(F)C1)C1=CN=NN1 for the treatment of lymphoma, leukemia, and other types of cancer. Another direction is to explore the potential of NC1(CC(F)(F)C1)C1=CN=NN1 for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to understand the mechanism of action of NC1(CC(F)(F)C1)C1=CN=NN1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for cancer and autoimmune diseases.
Métodos De Síntesis
NC1(CC(F)(F)C1)C1=CN=NN1 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
NC1(CC(F)(F)C1)C1=CN=NN1 has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. NC1(CC(F)(F)C1)C1=CN=NN1 is currently in clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.
Propiedades
IUPAC Name |
3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDSEBVTSGKAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=NNN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NC1(CC(F)(F)C1)C1=CN=NN1 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.